molecular formula C8H16O B13286893 3,5-Dimethylhex-5-en-2-ol

3,5-Dimethylhex-5-en-2-ol

Cat. No.: B13286893
M. Wt: 128.21 g/mol
InChI Key: FJNRIEVKMCNHNO-UHFFFAOYSA-N
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Description

3,5-Dimethylhex-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor. This compound is part of the alcohol family and contains both alkene and alcohol functional groups, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylhex-5-en-2-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 3,5-dimethyl-1-hexyne. The reaction typically proceeds as follows:

    Hydroboration: The alkyne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,5-dimethyl-1-hexyne using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhex-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkene group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the alkene group.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

    Oxidation: 3,5-Dimethylhex-5-en-2-one (ketone) or 3,5-dimethylhexanoic acid (carboxylic acid).

    Reduction: 3,5-Dimethylhexane.

    Substitution: 3,5-Dimethylhex-5-en-2-chloride or 3,5-dimethylhex-5-en-2-bromide.

Scientific Research Applications

3,5-Dimethylhex-5-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols and alkenes.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethylhex-5-en-2-ol depends on the specific reaction it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons.

    Reduction: The alkene group is hydrogenated to form an alkane.

    Substitution: The hydroxyl group is replaced by a halide through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylhex-3-en-2-ol: Similar structure but with a different position of the double bond.

    3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond instead of a double bond.

    2,5-Dimethylhex-3-en-2-ol: Different position of the methyl groups.

Uniqueness

3,5-Dimethylhex-5-en-2-ol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its combination of alkene and alcohol functionalities makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,5-dimethylhex-5-en-2-ol

InChI

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h7-9H,1,5H2,2-4H3

InChI Key

FJNRIEVKMCNHNO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C)C(C)O

Origin of Product

United States

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